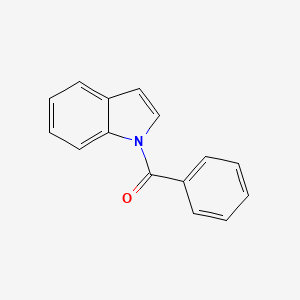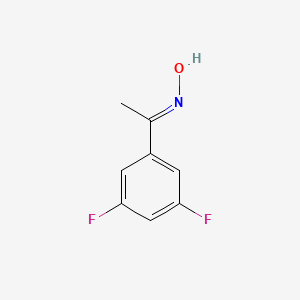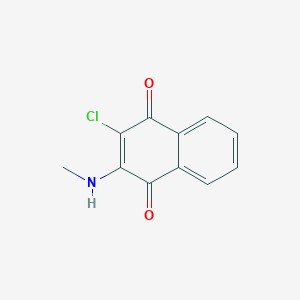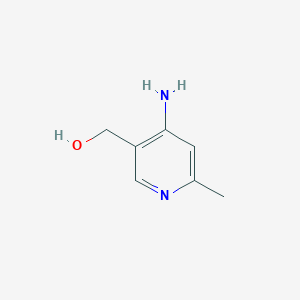
3,5-Bis(trifluoromethyl)-benzeneethanamine
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-benzeneethanamine: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring, with an ethanamine group as a substituent. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl groups. These properties make it a valuable compound in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Compounds containing the trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes . The -CF3 group, when attached to a tertiary stereogenic center in a heteroaliphatic ring, has been shown to lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by influencing their interaction with target proteins . The presence of the -CF3 group can lead to key hydrogen bonding interactions with the protein, thereby affecting the drug’s efficacy .
Biochemical Pathways
It is known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the trifluoromethyl group can influence the pharmacokinetic properties of drugs .
Result of Action
It is known that trifluoromethyl-containing compounds can exhibit various pharmacological activities .
Action Environment
It is known that the trifluoromethyl group can enhance the stability of drugs .
Biochemische Analyse
Biochemical Properties
3,5-Bis(trifluoromethyl)-benzeneethanamine has been found to be a highly efficient monodentate transient directing group for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes . This indicates that it interacts with enzymes and proteins to facilitate these reactions .
Cellular Effects
It has been used in the synthesis of phenyl glycine derivatives , suggesting that it may influence cell function and cellular metabolism.
Molecular Mechanism
It is known to participate in palladium-catalyzed direct dehydrogenative cross-coupling reactions , which suggests that it may interact with biomolecules and potentially influence gene expression.
Transport and Distribution
It is known to participate in palladium-catalyzed direct dehydrogenative cross-coupling reactions , suggesting that it may interact with transporters or binding proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-benzeneethanamine typically involves the introduction of trifluoromethyl groups onto a benzene ring followed by the attachment of an ethanamine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is often carried out under conditions that promote the formation of the trifluoromethylated benzene intermediate, which is then further reacted with ethanamine to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(trifluoromethyl)-benzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include trifluoromethylated nitrobenzenes, trifluoromethyl alcohols, and various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Bis(trifluoromethyl)-benzeneethanamine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Its trifluoromethyl groups enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethyl)-benzeneethanamine is unique due to the presence of the ethanamine group, which imparts different chemical and biological properties. The ethanamine group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMFINEIFVNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591882 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181772-08-7 | |
| Record name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)



![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)


![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)



